molecular formula C7H8F2N2O B14799888 6-Amino-3-(difluoromethyl)pyridine-2-methanol

6-Amino-3-(difluoromethyl)pyridine-2-methanol

Cat. No.: B14799888
M. Wt: 174.15 g/mol
InChI Key: YGDKRUPVFLMAJS-UHFFFAOYSA-N
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Description

6-Amino-3-(difluoromethyl)pyridine-2-methanol is a chemical compound with the molecular formula C7H8F2N2O It is characterized by the presence of an amino group, a difluoromethyl group, and a hydroxyl group attached to a pyridine ring

Preparation Methods

The synthesis of 6-Amino-3-(difluoromethyl)pyridine-2-methanol typically involves difluoromethylation processes. One common method is the late-stage difluoromethylation, which involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process can be achieved using various reagents and catalysts, including metal-based methods and radical chemistry. Industrial production methods often utilize these synthetic routes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6-Amino-3-(difluoromethyl)pyridine-2-methanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluoromethylpyridine derivative with additional oxygen-containing functional groups.

Scientific Research Applications

6-Amino-3-(difluoromethyl)pyridine-2-methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Amino-3-(difluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development. The compound can modulate various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

6-Amino-3-(difluoromethyl)pyridine-2-methanol can be compared with other similar compounds, such as trifluoromethylpyridines and other fluorinated pyridine derivatives. These compounds share similar chemical properties due to the presence of fluorine atoms, but this compound is unique in its specific functional groups and potential applications. Similar compounds include:

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

[6-amino-3-(difluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H8F2N2O/c8-7(9)4-1-2-6(10)11-5(4)3-12/h1-2,7,12H,3H2,(H2,10,11)

InChI Key

YGDKRUPVFLMAJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)F)CO)N

Origin of Product

United States

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